Introduction: The Significance of the Benzisothiazole Scaffold in Modern Drug Discovery
Introduction: The Significance of the Benzisothiazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Benzo[c]isothiazol-7-amine: Structure, Properties, and Synthetic Methodologies
The benzisothiazole nucleus, a heterocyclic system fusing a benzene ring with an isothiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds incorporating this motif exhibit a vast spectrum of pharmacological activities, positioning them as critical components in the development of novel therapeutics.[1][2][3] The inherent structural features of the benzisothiazole core, including its aromaticity, planarity, and the presence of both nitrogen and sulfur heteroatoms, facilitate diverse interactions with biological targets. This has led to the development of drugs with applications spanning oncology, neuroprotection, and anti-infective therapies.[4][5][6][7]
This guide focuses specifically on an under-explored member of this family: benzo[c]isothiazol-7-amine . It is crucial to distinguish this isomer from the more commonly cited benzo[d]isothiazole. The "benzo[c]" designation refers to the 2,1-benzothiazole ring system, where the sulfur and nitrogen atoms are in the 1 and 2 positions relative to the fused benzene ring, respectively. This guide will provide a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes, offering valuable insights for researchers engaged in drug discovery and development. Given the limited direct literature on this specific isomer, data from the closely related benzo[d]isothiazole (1,2-benzisothiazole) derivatives will be used for comparative context where appropriate, with clear distinctions made.
PART 1: Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and physical properties is fundamental to its application in research and development. This section details the structural identity and key physicochemical parameters of benzo[c]isothiazol-7-amine.
Chemical Identity
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Systematic IUPAC Name: 2,1-benzothiazol-7-amine
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Synonyms: Benzo[c]isothiazol-7-amine
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Parent Heterocycle: Benzo[c]isothiazole or 2,1-benzothiazole[8]
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Molecular Formula: C₇H₆N₂S
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Molecular Weight: 150.20 g/mol [9]
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CAS Number: While a specific CAS number for the 7-amino derivative of benzo[c]isothiazole is not readily found in major chemical databases, the CAS number for the closely related 1,2-benzisothiazol-7-amine (benzo[d]isothiazol-7-amine) is 89795-79-9 .[9] Researchers should exercise caution and verify the identity of any commercial samples.
Structural Diagram
The chemical structure of benzo[c]isothiazol-7-amine is depicted below. The numbering of the bicyclic system is critical for defining the position of the amine substituent.
Caption: Chemical structure of Benzo[c]isothiazol-7-amine.
Physicochemical Properties
Quantitative physical property data for benzo[c]isothiazol-7-amine is not extensively documented. However, predictions and data from analogous structures provide valuable estimates. The table below summarizes these properties, including data for the isomeric benzo[d]thiazol-7-amine for comparison.
| Property | Benzo[c]isothiazol-7-amine (Predicted/Inferred) | Benzo[d]thiazol-7-amine (Experimental) | Reference |
| Melting Point | Solid at room temperature | 122-124 °C | [10][11] |
| Boiling Point | >300 °C (Predicted) | 323 °C | [10][11] |
| Solubility | Soluble in organic solvents like DMSO and chloroform. | Soluble in chloroform and dimethyl sulfoxide. | [11] |
| pKa (Predicted) | ~4.0-5.0 (for the amine group) | 4.44 ± 0.30 | [11] |
| LogP (Predicted) | 1.5 - 2.0 | 1.6 (XLogP3-AA) | [9] |
| Appearance | Likely a solid (e.g., powder or crystals) | Solid | [12] |
Causality Behind Properties:
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The high melting and boiling points are characteristic of aromatic heterocyclic compounds with the ability to form intermolecular hydrogen bonds via the amine group.
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The predicted LogP value suggests moderate lipophilicity, a crucial parameter for drug candidates as it influences membrane permeability and absorption.
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The basicity of the exocyclic amine (pKa) is influenced by the electron-withdrawing nature of the fused heterocyclic ring system.
PART 2: Synthesis and Characterization
The synthesis of substituted benzisothiazoles can be approached through various strategies, typically involving the formation of the isothiazole ring onto a pre-functionalized benzene derivative.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic approach for benzo[c]isothiazol-7-amine would involve the cyclization of an appropriately substituted benzene precursor. A plausible route starts from a 2-amino-6-substituted benzonitrile or a related derivative, where the isothiazole ring is constructed in the final steps.
Caption: Retrosynthetic analysis for Benzo[c]isothiazol-7-amine.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of a Suitable Precursor (e.g., 2-amino-6-chlorobenzonitrile) This step would likely involve standard aromatic substitution reactions on a commercially available starting material.
Step 2: Introduction of the Sulfur Moiety and Cyclization This is a critical step where the isothiazole ring is formed.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor (e.g., 2-amino-6-chlorobenzonitrile, 1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
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Reagent Addition: Add a sulfur source, such as sodium sulfide (Na₂S) or elemental sulfur in the presence of a reducing agent, to the solution. The choice of sulfur source and reaction conditions is critical and often requires empirical optimization.
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Cyclization: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired benzo[c]isothiazole derivative.
Step 3: Introduction of the Amine Group (if necessary) If the precursor did not already contain the amine functionality, it would be introduced at this stage, for example, through the reduction of a nitro group or nucleophilic aromatic substitution.
Self-Validating System:
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TLC Monitoring: At each stage, TLC is used to track the consumption of starting materials and the formation of products, ensuring the reaction proceeds as expected.
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Spectroscopic Confirmation: The structure of the final product and key intermediates must be rigorously confirmed by spectroscopic methods as detailed below.
Spectroscopic Characterization
The structural elucidation of the final compound is non-negotiable and relies on a combination of modern spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the amine group. The chemical shifts and coupling patterns provide definitive information about the substitution pattern. Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amine protons would likely appear as a broad singlet.[15][16]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, confirming the number of unique carbons and providing information about their hybridization.[15]
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Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. Key expected absorptions include:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.
PART 3: Applications in Drug Development and Biological Significance
The benzisothiazole scaffold is a cornerstone in the design of biologically active molecules. While specific data for benzo[c]isothiazol-7-amine is sparse, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Potential Therapeutic Applications
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Anticancer Agents: Numerous benzothiazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[1][4][5] The 2-(4-aminophenyl)benzothiazoles, for instance, have shown remarkable selective antitumor properties. The amine functionality on the benzo[c]isothiazole core could serve as a crucial pharmacophore or as a handle for further derivatization to optimize anticancer efficacy.
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Neuroprotective Agents: The benzothiazole derivative Riluzole is an approved drug for amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in treating neurodegenerative diseases.[1][2][19] These compounds often act by modulating glutamate neurotransmission.
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Antimicrobial and Antifungal Agents: The benzisothiazole core is present in compounds with significant antibacterial and antifungal properties.[6][7] The development of new antimicrobial agents is a global health priority, making benzo[c]isothiazol-7-amine an attractive starting point for novel antibiotic discovery.
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Enzyme Inhibition: The structural features of benzisothiazoles make them suitable for targeting the active sites of various enzymes. They have been investigated as inhibitors of kinases, monoamine oxidase, and other enzymes implicated in disease.[2][20]
Logical Workflow for Biological Screening
A systematic approach is required to evaluate the biological potential of benzo[c]isothiazol-7-amine.
Caption: Workflow for biological evaluation of new chemical entities.
Conclusion
Benzo[c]isothiazol-7-amine is a structurally intriguing yet under-investigated molecule. Its relationship to the broader class of biologically active benzisothiazoles and benzothiazoles provides a strong impetus for its synthesis and evaluation. This guide has outlined its core chemical and physical characteristics, proposed a viable synthetic approach, and detailed a logical workflow for its biological screening. For researchers in drug discovery, benzo[c]isothiazol-7-amine represents a novel scaffold with the potential to yield new therapeutic agents across a range of diseases. The key to unlocking this potential lies in its successful synthesis and rigorous biological characterization.
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